1h-Pyrrolo[3,2-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is noted that pyrrolo[3,2-c]pyridine derivatives show an inhibitory effect against fms kinase , which is involved in cell survival and proliferation .
Mode of Action
Given its structural similarity to other pyrrolo[3,2-c]pyridine derivatives, it may interact with its targets (such as fms kinase) to inhibit their activity . This inhibition could lead to changes in cellular processes, potentially impacting cell survival and proliferation .
Biochemical Pathways
The inhibition of fms kinase, a target of pyrrolo[3,2-c]pyridine derivatives, could impact various cellular signaling pathways related to cell survival and proliferation .
Result of Action
The inhibition of fms kinase could potentially lead to changes in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of pyrrolo[3,2-c]pyridine-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridin-7-amine derivatives.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-Pyrrolo[2,3-b]pyridine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-7-amine is unique due to its specific binding affinity for the colchicine-binding site on tubulin, making it a potent anticancer agent. Its structural features allow for versatile chemical modifications, enhancing its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBKULODJSIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.